molecular formula C5H10ClF3N2O2S B8137662 1-Trifluoromethanesulfonylpiperazine hydrochloride

1-Trifluoromethanesulfonylpiperazine hydrochloride

Cat. No.: B8137662
M. Wt: 254.66 g/mol
InChI Key: BIJYIDREOWGURF-UHFFFAOYSA-N
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Description

1-Trifluoromethanesulfonylpiperazine hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O2S. It is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethanesulfonyl group.

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpiperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpiperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding properties of the compound. This can lead to the modulation of various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

1-Trifluoromethanesulfonylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

    1-Methylpiperazine: Lacks the trifluoromethanesulfonyl group, resulting in different chemical and biological properties.

    1-Benzylpiperazine: Contains a benzyl group instead of the trifluoromethanesulfonyl group, leading to variations in its reactivity and applications.

    1-Phenylpiperazine:

The presence of the trifluoromethanesulfonyl group in this compound makes it unique, providing distinct electronic and steric effects that can be leveraged in various applications.

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-3-1-9-2-4-10;/h9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJYIDREOWGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-48-8
Record name 1-trifluoromethanesulfonylpiperazine hydrochloride
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